
2-(5,6-dihydroxy-1H-indol-2-yl)-1H-indole-5,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,1’H-[2,2’-Biindole]-5,5’,6,6’-tetraol is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds containing a nitrogen atom in the ring structure, which are known for their significant biological activities and applications in various fields such as pharmaceuticals, materials science, and organic synthesis.
Métodos De Preparación
The synthesis of 1H,1’H-[2,2’-biindole]-5,5’,6,6’-tetraol typically involves multi-step organic reactions. One common synthetic route includes the coupling of two indole units followed by hydroxylation at specific positions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1H,1’H-[2,2’-biindole]-5,5’,6,6’-tetraol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions are common, where substituents like halogens, alkyl, or acyl groups can be introduced at specific positions using reagents like halogens, alkyl halides, or acyl chlorides.
Major Products: The major products formed from these reactions include various substituted indoles, quinonoid derivatives, and reduced indole compounds.
Aplicaciones Científicas De Investigación
1H,1’H-[2,2’-biindole]-5,5’,6,6’-tetraol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the development of new materials with unique properties.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties, making it a valuable molecule in drug discovery and development.
Medicine: It is explored for its potential therapeutic applications, including its role as an enzyme inhibitor, receptor modulator, and in the treatment of various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors, dyes, and pigments, due to its unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1H,1’H-[2,2’-biindole]-5,5’,6,6’-tetraol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor signaling pathways by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
1H,1’H-[2,2’-biindole]-5,5’,6,6’-tetraol can be compared with other similar compounds, such as:
1H,1’H-2,2’-Biindole: A simpler indole derivative with similar structural features but lacking the hydroxyl groups.
3,3’-Biindole-2,2’-dione: Another indole derivative with different functional groups and properties.
Indole-3-carbinol: A well-known indole derivative with significant biological activities and applications in cancer prevention and treatment.
The uniqueness of 1H,1’H-[2,2’-biindole]-5,5’,6,6’-tetraol lies in its specific hydroxylation pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
98192-27-9 |
|---|---|
Fórmula molecular |
C16H12N2O4 |
Peso molecular |
296.28 g/mol |
Nombre IUPAC |
2-(5,6-dihydroxy-1H-indol-2-yl)-1H-indole-5,6-diol |
InChI |
InChI=1S/C16H12N2O4/c19-13-3-7-1-11(17-9(7)5-15(13)21)12-2-8-4-14(20)16(22)6-10(8)18-12/h1-6,17-22H |
Clave InChI |
JOKGEXDXSDUJIL-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(NC2=CC(=C1O)O)C3=CC4=CC(=C(C=C4N3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


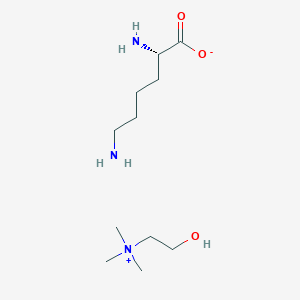

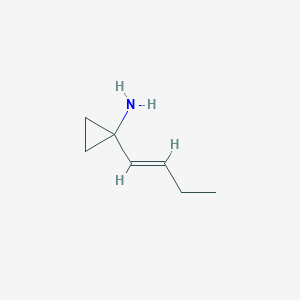
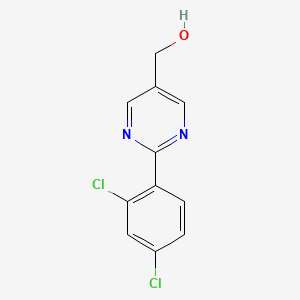
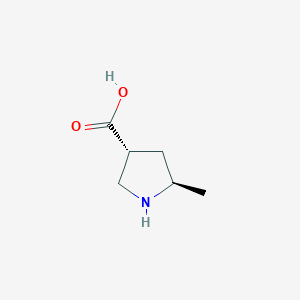
![7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13109102.png)
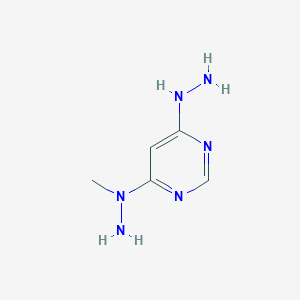


![(4-nitrophenyl)methyl (4R,5R,6R)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13109138.png)
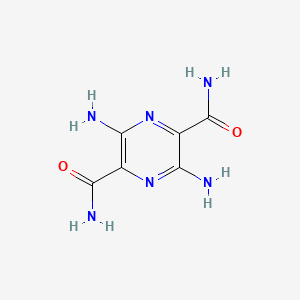
![4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13109169.png)

![benzyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13109180.png)
